molecular formula C14H9Cl2N3S2 B608683 Luliconazole, (+)- CAS No. 256424-63-2

Luliconazole, (+)-

Cat. No. B608683
M. Wt: 354.267
InChI Key: YTAOBBFIOAEMLL-MNWMYKRDSA-N
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Description

Luliconazole is an imidazole antifungal agent used to treat fungal skin infections such as athlete’s foot, jock itch, and ringworm . It works by killing the fungus or yeast or preventing its growth . It is also known by trade names Luzu among others .


Synthesis Analysis

A new approach based on biocatalysis was developed for the production of luliconazole. The lipase Novozym 435® proved to be a robust biocatalyst for the key step, in which an enantiomerically pure β-halohydrin was prepared in a reaction time of only 15 minutes . Another study reported the development of biodegradable, pH responsive, chemically cross-linked and Poly (acrylic acid) grafted sodium carboxymethyl cellulose nanogels .


Molecular Structure Analysis

The molecular structure of Luliconazole has been elucidated in several studies . The IUPAC name for Luliconazole is (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile .


Chemical Reactions Analysis

Luliconazole is an imidazole antifungal agent that has been shown to have potent activity against a variety of fungi, especially dermatophytes . Most studies report the use of RP-HPLC techniques for luliconazole determination .


Physical And Chemical Properties Analysis

Luliconazole has a molecular formula of C14H9Cl2N3S2 and a molecular weight of 354.27 g/mol . It is one of the most potent antifungal agents against filamentous fungi including dermatophytes .

Scientific Research Applications

  • Potent Antifungal Activity : Luliconazole exhibits strong in vitro antifungal activity against clinically important dermatomycotic fungi such as Trichophyton spp. and Candida albicans. It has been shown to be more potent than several reference drugs like terbinafine and ketoconazole (Koga, Nanjoh, Makimura, & Tsuboi, 2009).

  • Treatment of Onychomycosis : Luliconazole has been formulated into a 10% solution for the treatment of dermatophytic skin and nail infections, showing promising results in clinical trials for onychomycosis (Scher, Nakamura, & Tavakkol, 2014).

  • Short-Term Therapy Efficacy : In guinea pig models of tinea corporis and tinea pedis, short-term therapy with luliconazole cream showed significant efficacy, suggesting its potential for clinical management of dermatophytosis with shorter treatment durations (Koga, Nanjoh, Kaneda, Yamaguchi, & Tsuboi, 2012).

  • Nanoformulation for Enhanced Efficacy : Spanlastics nanoformulation of luliconazole has been developed to improve its solubility, skin penetration, and therapeutic efficacy, particularly against cutaneous Candida albicans infections (Alhakamy et al., 2021).

  • Activity Against Fusarium Species : Luliconazole shows high activity against environmental and clinical Fusarium species complexes, indicating its potential for broader antifungal applications beyond dermatophytosis (Gharaghani, Hivary, Taghipour, & Zarei-Mahmoudabadi, 2020).

  • Effective for Superficial Fungal Infections : Luliconazole 1% cream applied once daily has been shown to successfully resolve clinical signs and symptoms of superficial fungal infections such as tinea pedis, tinea corporis, and tinea cruris (Gupta & Daigle, 2016).

  • Potential for Treating Leishmaniasis : Luliconazole has shown promising antileishmanial activity against Leishmania major in vitro, indicating its potential as a new candidate for treating leishmaniasis (Shokri et al., 2018).

Future Directions

Luliconazole has been approved by the FDA (USA) in November 2013 and is marketed under the brand name Luzu . It has recently been approved for the treatment of interdigital tinea pedis, tinea cruris, and tinea corporis . Further studies to evaluate its efficacy in onychomycosis are underway .

properties

IUPAC Name

(2E)-2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-MNWMYKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Luliconazole, (+)-

CAS RN

256424-63-2
Record name Luliconazole, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256424632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LULICONAZOLE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/757AJC6576
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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